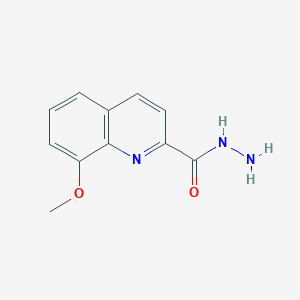
8-Methoxyquinoline-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxyquinoline-2-carbohydrazide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. The presence of a methoxy group at the 8th position and a carbohydrazide group at the 2nd position of the quinoline ring imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinoline-2-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 8-methoxyquinoline, which can be prepared through various methods, including the Skraup synthesis.
Formation of 8-Methoxyquinoline-2-carboxylic Acid: The 8-methoxyquinoline is then oxidized to form 8-methoxyquinoline-2-carboxylic acid.
Conversion to this compound: The carboxylic acid is then converted to the carbohydrazide by reacting it with hydrazine under appropriate conditions.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methoxyquinoline-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction: The carbohydrazide group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of quinoline-2-carbohydrazine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Methoxyquinoline-2-carbohydrazide involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins, disrupting their normal function.
Pathways Involved: The compound can interfere with cellular pathways, leading to cell death or inhibition of cell growth.
Vergleich Mit ähnlichen Verbindungen
- 8-Hydroxyquinoline-2-carbohydrazide
- 8-Methoxyquinoline-2-carboxamide
- 8-Methoxyquinoline-2-carbaldehyde
Comparison:
- 8-Hydroxyquinoline-2-carbohydrazide: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties.
- 8-Methoxyquinoline-2-carboxamide: Similar structure but with a carboxamide group instead of a carbohydrazide group, affecting its biological activity.
- 8-Methoxyquinoline-2-carbaldehyde: Similar structure but with an aldehyde group, leading to different reactivity and applications.
8-Methoxyquinoline-2-carbohydrazide stands out due to its unique combination of a methoxy group and a carbohydrazide group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H11N3O2 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
8-methoxyquinoline-2-carbohydrazide |
InChI |
InChI=1S/C11H11N3O2/c1-16-9-4-2-3-7-5-6-8(11(15)14-12)13-10(7)9/h2-6H,12H2,1H3,(H,14,15) |
InChI-Schlüssel |
XUVMHGFQJRGTKL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1N=C(C=C2)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


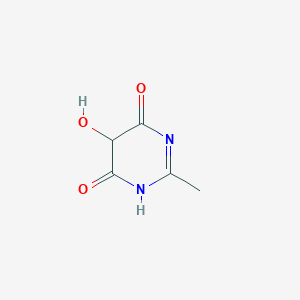





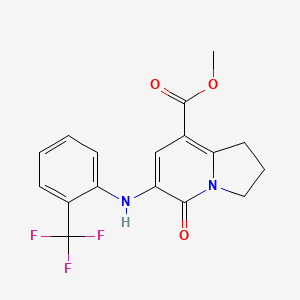

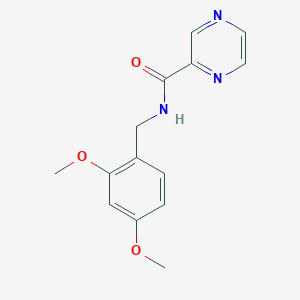
![4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13115924.png)
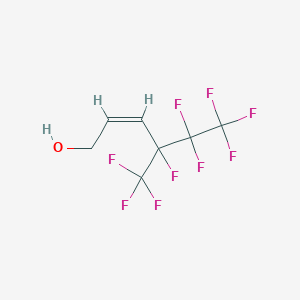

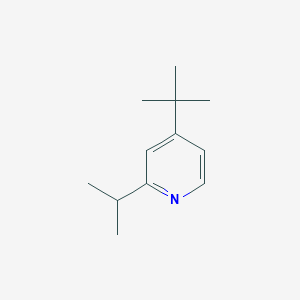
![8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13115950.png)
